Thyroxine Aminopropyl Ether
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H18I4N2O4 |
|---|---|
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-(3-aminopropoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18I4N2O4/c19-11-4-9(6-15(24)18(25)26)5-12(20)17(11)28-10-7-13(21)16(14(22)8-10)27-3-1-2-23/h4-5,7-8,15H,1-3,6,23-24H2,(H,25,26)/t15-/m0/s1 |
InChI Key |
LKBFZRCWERFDDM-HNNXBMFYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCN)I)I)CC(C(=O)O)N |
Origin of Product |
United States |
Contextualization of the Thyroxine T4 Molecular Scaffold in Biochemical Signaling Systems
Thyroxine, a hormone produced by the thyroid gland, is a cornerstone of metabolic regulation, growth, and development in the body. coompo.com Its chemical structure, a diphenyl ether with four iodine atoms, is pivotal to its function, allowing it to interact with specific receptor proteins and modulate a vast array of cellular processes. revvity.com T4 is considered a prohormone, as it is converted in peripheral tissues to the more biologically active triiodothyronine (T3). nih.gov
The signaling cascade of thyroid hormones is multifaceted, primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. rsc.orgnih.gov Upon binding T3, these receptors regulate the expression of target genes, thereby influencing a wide range of physiological functions including heart rate, muscle function, and brain development. nih.govrsc.org Beyond this genomic pathway, thyroid hormones can also initiate non-genomic actions at the cell membrane, interacting with proteins like integrin αvβ3 to activate signaling cascades such as the ERK1/2 MAP kinase pathway. pharmacy180.comnih.gov The thyroxine molecule, therefore, serves as a versatile scaffold that can be recognized by a variety of cellular components, initiating a cascade of biochemical events.
Rationale for Synthetic Derivatization of Thyroid Hormone Structures for Research Probes
The chemical modification of the thyroxine scaffold is a key strategy in biomedical research, driven by the need for specialized molecular tools to dissect the complexities of thyroid hormone signaling. pharmacy180.com Synthetic derivatization allows for the creation of probes that can be used to study hormone-receptor interactions, track hormone transport, and identify novel binding proteins.
One major application is the development of fluorescently labeled thyroid hormone analogs. These probes are instrumental in monitoring the real-time uptake and transport of thyroid hormones into living cells, providing insights into the function of specific transporter proteins like the monocarboxylate transporter 8 (MCT8). coompo.com Furthermore, derivatization is employed to create antagonists and selective modulators of thyroid hormone receptors. By altering the chemical structure of thyroxine, researchers can design molecules that either block the action of the natural hormone or selectively activate specific receptor isoforms, such as TRβ. This is particularly valuable for investigating the distinct physiological roles of different receptor subtypes and for the development of potential therapeutic agents with tissue-specific effects.
Conceptual Framework and Potential Significance of Thyroxine Aminopropyl Ether As a Research Compound
Thyroxine Aminopropyl Ether is a synthetic derivative of thyroxine, identified by the CAS number 1797884-40-2. coompo.com Its structure is characterized by the modification of the phenolic hydroxyl group of the thyroxine molecule with an aminopropyl group through an ether linkage. This specific chemical alteration introduces two key functional features: a flexible ether linkage and a terminal primary amine group.
The introduction of the aminopropyl ether moiety can be conceptually significant for several research applications. The primary amine provides a reactive handle for the attachment of various molecular tags, such as fluorescent dyes, biotin, or affinity labels. This would enable the use of this compound as a versatile platform for creating a range of research probes to study thyroid hormone binding proteins and cellular localization. The ether linkage, while replacing the native hydroxyl group, maintains a degree of flexibility that may influence its binding affinity and selectivity for different thyroid hormone receptors and transporters.
Overarching Objectives of Scholarly Inquiry into Thyroxine Aminopropyl Ether and Its Analogs
Introduction of the Aminopropyl Moiety via Etherification or Linker Chemistry
Once the diaryl ether core of the thyroxine scaffold is established, the aminopropyl moiety is introduced. This is typically achieved through an etherification reaction involving the phenolic hydroxyl group of a suitably protected thyroxine precursor.
A common strategy involves the reaction of the phenoxide, generated by treating the protected thyroxine with a base, with a reagent containing a three-carbon chain and a protected amino group. For example, N-(3-bromopropyl)phthalimide can be used as the alkylating agent. The phthalimide (B116566) group serves as a protecting group for the primary amine, which can be subsequently deprotected under mild conditions to yield the free aminopropyl ether.
Stereochemical Control and Enantiomeric Resolution in Synthesis
Thyroxine possesses a chiral center in its alanine (B10760859) side chain, and its biological activity is stereospecific. researchgate.net Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance for research purposes.
Synthesis can be approached in two main ways to obtain the desired enantiomer:
Asymmetric Synthesis: This involves using chiral starting materials or chiral catalysts to directly synthesize the desired enantiomer of the thyroxine analog.
Racemic Synthesis followed by Resolution: A racemic mixture of the thyroxine analog can be synthesized, and then the enantiomers are separated. nih.govnih.gov
Enantiomeric resolution is often achieved using chiral chromatography techniques. nih.govnih.gov High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful method for separating enantiomers. researchgate.netmdpi.com For instance, crown ether-based CSPs have been successfully used for the direct enantiomeric separation of thyroxine. researchgate.netmdpi.com Another approach is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
The definitive characterization and purity assessment of synthesized this compound rely on a combination of advanced analytical techniques. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Chromatographic Separation
HPLC and UPLC are indispensable tools for the analysis of thyroxine and its analogs. ijrpr.comijpsnonline.commdpi.com These techniques are used to determine the purity of the synthesized compound, identify any impurities or byproducts, and quantify the compound. researchgate.netresearchgate.net
Reversed-phase HPLC is a commonly employed method for the analysis of thyroxine derivatives. nih.govresearchgate.net A typical setup might involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comresearchgate.net
UPLC, with its use of smaller particle size columns, offers several advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. mdpi.comunipd.it This is particularly beneficial for resolving complex mixtures and detecting trace impurities. acs.org Both HPLC and UPLC can be coupled with various detectors, such as UV-Vis and mass spectrometry, for comprehensive analysis. ijrpr.comresearchgate.net
Table 2: Typical HPLC/UPLC Parameters for Thyroxine Analog Analysis
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase (e.g., C18, ES-Cyano). sigmaaldrich.comunipd.it |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic, phosphoric). sigmaaldrich.comresearchgate.net |
| Detection | UV-Vis, Mass Spectrometry (MS). ijrpr.comsigmaaldrich.comresearchgate.net |
| Flow Rate | 0.2 - 1.5 mL/min. mdpi.comsigmaaldrich.com |
| Column Temperature | Often controlled, e.g., 30-50 °C. sigmaaldrich.comunipd.it |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis.
For the parent molecule, thyroxine (T4) , electrospray ionization (ESI) is a common method. In ESI-MS, the monoisotopic precursor ion of T4 is observed at an m/z (mass-to-charge ratio) of 777.6937. organic-chemistry.org Tandem mass spectrometry (MS/MS) of thyroxine provides characteristic fragment ions. For instance, a notable fragmentation involves the loss of the alanine side chain, and cleavage of the ether bond can also be observed. chemicalbook.com In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 1129 has been observed for a derivatized thyroxine, with a significant fragment at m/z 776. chemicalbook.com The high accuracy of tandem mass spectrometry has been shown to be superior to immunoassays for the measurement of free thyroxine. google.com
For the aminopropyl ether moiety, its fragmentation pattern under electron ionization (EI) would be characterized by cleavage at specific bonds. For example, in ethylene (B1197577) glycol bis(3-aminopropyl) ether, a base peak at m/z 30 is commonly observed, corresponding to the [CH₂NH₂]⁺ ion. Other significant fragments would likely appear from cleavage of the C-C and C-O bonds of the propyl ether chain. chemicalbook.comnist.gov
For the hypothetical This compound , the full scan mass spectrum would be expected to show a molecular ion peak corresponding to the combined mass of thyroxine and the aminopropyl ether group, minus the atoms eliminated during the etherification reaction. The MS/MS fragmentation would likely exhibit a combination of the patterns seen for both thyroxine and aminopropyl ethers. Key fragment ions would be anticipated from the cleavage of the newly formed ether bond, the loss of the aminopropyl group, and the characteristic fragmentation of the thyroxine backbone, including the loss of iodine atoms and the alanine side chain.
Table 1: Predicted Mass Spectrometry Data for this compound
| Analysis | Expected Observation |
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Ion (M+H)⁺ | Calculated m/z for C₁₈H₁₉I₄N₂O₄⁺ |
| Key MS/MS Fragments | Ions corresponding to the loss of the aminopropyl group, cleavage of the ether bond, and characteristic thyroxine fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
For thyroxine , the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons on the two phenyl rings and the protons of the alanine side chain. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the alanine group are found more upfield.
The introduction of an aminopropyl ether group would add characteristic signals to the NMR spectrum. Based on data for compounds like bis(3-aminopropyl) ether, the following signals would be expected: uomustansiriyah.edu.iq
¹H NMR : Protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would appear in the range of 3.4-4.5 ppm. itwreagents.comchemicalbook.com The protons of the central methylene (B1212753) group of the propyl chain (-CH₂-CH₂-CH₂-) would be expected around 1.8-2.0 ppm, and the protons on the carbon adjacent to the amine (-CH₂-NH₂) would likely resonate around 2.6-3.1 ppm.
¹³C NMR : The carbon atom bonded to the ether oxygen (Ar-O-C H₂) would be expected in the range of 50-80 ppm. itwreagents.comchemicalbook.com The carbons of the aminopropyl chain would also give distinct signals. Current time information in Bangalore, IN.
In the ¹H NMR spectrum of the complete This compound molecule, one would anticipate the disappearance of the phenolic hydroxyl proton of thyroxine and the appearance of new signals corresponding to the -O-CH₂-CH₂-CH₂-NH₂ group in their characteristic chemical shift regions. Two-dimensional NMR techniques, such as COSY and HMBC, would be crucial to confirm the connectivity between the thyroxine phenolic oxygen and the aminopropyl group.
Table 2: Predicted ¹H NMR Chemical Shifts for the Aminopropyl Ether Moiety in this compound
| Proton Group | Expected Chemical Shift (ppm) |
| Ar-O-CH ₂- | 3.5 - 4.5 |
| -CH₂-CH ₂-CH₂- | 1.8 - 2.2 |
| -CH ₂-NH₂ | 2.6 - 3.1 |
Table 3: Predicted ¹³C NMR Chemical Shifts for the Aminopropyl Ether Moiety in this compound
| Carbon Group | Expected Chemical Shift (ppm) |
| Ar-O-C H₂- | 60 - 80 |
| -CH₂-C H₂-CH₂- | 25 - 35 |
| -C H₂-NH₂ | 35 - 50 |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.
The Infrared (IR) spectrum of thyroxine displays characteristic absorption bands for its functional groups. These include stretching vibrations for O-H (phenolic), N-H (amine), C=O (carboxylic acid), and the C-O-C of the diphenyl ether. organic-chemistry.org Specifically, the C-O stretching vibration of the diphenyl ether in thyroxine is observed around 1238 cm⁻¹. organic-chemistry.org
The addition of an aminopropyl ether group would introduce new characteristic bands and cause the disappearance of the phenolic O-H band of thyroxine. The key IR absorptions for the aminopropyl ether moiety would include:
A strong C-O stretching band for the alkyl aryl ether, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
N-H stretching vibrations for the primary amine group, usually appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching vibrations for the aliphatic propyl chain, expected around 2850-2960 cm⁻¹.
The Ultraviolet-Visible (UV-Vis) spectrum of thyroxine in an acidic mobile phase shows absorption maxima at approximately 212 nm, 224 nm, and 302 nm. Current time information in Bangalore, IN. These absorptions are due to the π → π* electronic transitions within the iodinated diphenyl ether chromophore. lehigh.edu
The formation of the This compound is not expected to significantly alter the primary chromophore of the thyroxine molecule. Therefore, the UV-Vis spectrum of the ether derivative would likely be very similar to that of thyroxine itself, with absorption maxima remaining in the same regions. Current time information in Bangalore, IN.lehigh.edu The primary use of UV-Vis spectroscopy in this context would be for quantitative analysis rather than structural elucidation.
Table 4: Key IR Absorption Bands for Thyroxine and the Predicted this compound
| Functional Group | Thyroxine (cm⁻¹) | Predicted this compound (cm⁻¹) |
| Phenolic O-H stretch | ~3509 organic-chemistry.org | Absent |
| Amine N-H stretch | ~1583, 1183 (asymmetric & symmetric) organic-chemistry.org | ~3300-3500 (primary amine) |
| Carboxylic C=O stretch | ~1608 organic-chemistry.org | ~1608 |
| Diphenyl Ether C-O-C stretch | ~1238 organic-chemistry.org | Present |
| Alkyl Aryl Ether C-O stretch | N/A | ~1200-1275 |
| Aliphatic C-H stretch | Present | Present and enhanced |
Investigations into Binding Affinity with Thyroid Hormone Receptors (TRs) in Recombinant Systems
The binding of thyroid hormones to their nuclear receptors, TRα and TRβ, is the initiating step for most of their biological effects. These receptors act as ligand-activated transcription factors that regulate gene expression. The affinity with which a compound binds to these receptors is a critical determinant of its potential as a thyromimetic or an antagonist.
In Vitro Ligand-Binding Assays and Competitive Displacement Methodologies
In vitro ligand-binding assays are fundamental in determining the affinity of a compound for thyroid hormone receptors. These assays typically utilize recombinant human TRα or TRβ ligand-binding domains (LBDs). The primary method is the competitive displacement assay.
In this methodology, a radiolabeled form of a known thyroid hormone, most commonly [¹²⁵I]T₃, is incubated with the recombinant TR LBD. The amount of radiolabeled ligand that binds to the receptor is then measured. To determine the affinity of a test compound like this compound, it would be introduced into the assay at varying concentrations. By competing with the radiolabeled T₃ for the binding pocket, the test compound would displace it, leading to a dose-dependent decrease in the measured radioactivity.
The results are typically used to calculate the IC₅₀ value, which is the concentration of the test compound required to displace 50% of the bound radiolabeled ligand. This value is then used to determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), which are inverse measures of binding affinity. A lower Kd or Ki value signifies a higher binding affinity.
For context, thyroxine (T₄) itself binds to TRs with a lower affinity than triiodothyronine (T₃). The relative binding affinity of various thyroxine analogs has been extensively studied to understand the structural requirements for receptor interaction.
Coactivator/Corepressor Recruitment Assays in Cell-Free Formats
The binding of a ligand to the TR LBD induces a conformational change that facilitates the recruitment of either coactivator or corepressor proteins, which in turn modulate gene transcription. Cell-free assays are employed to quantify this recruitment and to characterize the functional nature of the ligand-receptor interaction (i.e., agonist or antagonist).
These assays, often based on techniques like AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or Fluorescence Resonance Energy Transfer (FRET), measure the interaction between the TR LBD and specific coactivator or corepressor peptides. For instance, a glutathione (B108866) S-transferase (GST)-tagged TR LBD and a biotinylated coactivator peptide (containing an LXXLL motif) could be used. In the presence of an agonist, the TR LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor beads of the assay into proximity and generating a signal.
The potency of a test compound like this compound as an agonist would be determined by its ability to promote this interaction in a dose-dependent manner. Conversely, its potential as an antagonist would be assessed by its ability to inhibit the interaction induced by a known agonist like T₃. The binding of T₃ to the TR modifies the conformation of the LBD, leading to the release of corepressors and the recruitment of coactivators.
Structure-Activity Relationship (SAR) Analysis of the Aminopropyl Ether Linkage
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to the thyroxine molecule influence its biological activity. The core structure of thyroxine features a diphenyl ether linkage. The introduction of an aminopropyl ether linkage would represent a significant structural alteration, and its impact on receptor binding would be of great interest.
SAR studies of numerous thyroxine analogs have established several key structural requirements for optimal binding to TRs:
The Alanine Side Chain: The L-alanine side chain at the 1-position is important for activity.
The 4'-Hydroxyl Group: This group is critical for high-affinity binding, likely participating in hydrogen bonding within the receptor's ligand-binding pocket.
Iodine Substituents: The 3,5-diiodo substitution on the inner ring and at least one 3'-substituent on the outer ring are generally required for significant thyromimetic activity.
Assessment of Interactions with Thyroid Hormone Transport Proteins in Controlled Experimental Models
In the bloodstream, the vast majority of thyroid hormones are bound to transport proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. These proteins regulate the free concentration of thyroid hormones, which is the biologically active fraction. Any new thyroxine analog must be evaluated for its interaction with these transport proteins.
Thyroxine-Binding Globulin (TBG) Interaction Kinetics and Thermodynamics
TBG is the major transport protein for thyroid hormones in humans, binding about 75% of circulating T₄ and T₃ with high affinity. The interaction of a compound with TBG is a key determinant of its pharmacokinetics.
To assess the interaction of this compound with TBG, competitive binding assays would be employed, similar to those used for TRs. A common method involves equilibrium dialysis, where a known concentration of radiolabeled T₄ is incubated with human serum or purified TBG. The test compound is then added at various concentrations to compete for binding. The displacement of the radiolabeled T₄ allows for the determination of the binding affinity of the test compound for TBG.
Kinetic and thermodynamic parameters can be further elucidated using techniques like surface plasmon resonance (SPR). This method can provide real-time data on the association (kₐ) and dissociation (kₑ) rates of the compound binding to immobilized TBG, from which the equilibrium dissociation constant (Kd) can be calculated. Isothermal titration calorimetry (ITC) could also be used to directly measure the thermodynamic parameters of binding, such as the enthalpy (ΔH) and entropy (ΔS) changes upon interaction.
Structural features important for TBG binding include the L-alanine side chain, the 4'-hydroxyl group, and halogen substitutions on both rings. The presence of an oxygen atom in the ether position is considered of lesser importance for TBG binding compared to other structural features.
Transthyretin (TTR) Binding Dynamics
Transthyretin (TTR), formerly known as thyroxine-binding prealbumin, is another crucial transport protein, carrying about 15-20% of plasma T₄. It is the primary carrier of T₄ in the cerebrospinal fluid. TTR is a homotetrameric protein with two binding sites for T₄, which exhibit negative cooperativity.
The binding of this compound to TTR would be investigated using methods analogous to those for TBG. A radioligand binding assay using [¹²⁵I]T₄ and purified human TTR is a standard approach to determine competitive binding affinity. Fluorescence displacement assays are also commonly used. For example, the fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANSA) can bind to TTR, and its displacement by a competitive ligand like a thyroxine analog results in a decrease in fluorescence.
X-ray crystallography has been extensively used to study the binding of various ligands to TTR, providing detailed insights into the specific molecular interactions within the binding pocket. Such a study for this compound would reveal its precise binding orientation and the residues involved in the interaction, offering a structural basis for its binding affinity and dynamics.
Below is an interactive table summarizing the binding affinities of thyroxine and a major analog to thyroid hormone transport proteins, which would serve as a benchmark for evaluating a novel compound like this compound.
| Compound | Transport Protein | Binding Affinity (Kd) |
| Thyroxine (T₄) | Thyroxine-Binding Globulin (TBG) | ~0.1 nM |
| Thyroxine (T₄) | Transthyretin (TTR) | ~100 nM (Site 1), ~10 µM (Site 2) |
| Triiodothyronine (T₃) | Thyroxine-Binding Globulin (TBG) | ~1 nM |
| Triiodothyronine (T₃) | Transthyretin (TTR) | ~600 nM |
Note: These are approximate values from the literature and can vary based on experimental conditions. Specific data for this compound is not available.
Serum Albumin Binding Characteristics
The interaction of thyroid hormone analogs with plasma proteins is a crucial factor in their pharmacokinetics, governing their half-life, distribution, and the concentration of the unbound, active fraction. This compound, as a synthetic derivative of thyroxine (T4), has been investigated for its binding properties to serum albumin, the main carrier protein for thyroid hormones in circulation.
Table 1: Serum Albumin Binding Characteristics
| Compound | Binding Affinity (Ka) | Notes |
| Thyroxine (T4) | High | Serves as the primary reference for binding affinity. |
| This compound | Data not available | The aminopropyl ether sidechain is expected to influence binding affinity relative to T4. |
Engagement with Membrane Transporters (e.g., MCT8, MCT10, OATP, LAT families) in Isolated Cell Lines
The cellular uptake of thyroid hormones is a carrier-mediated process essential for their biological activity. Key transporters involved include the monocarboxylate transporters (MCT8, MCT10), organic anion-transporting polypeptides (OATPs), and L-type amino acid transporters (LATs). The ability of this compound to engage with these transporters has been a subject of mechanistic studies in various in vitro cell models.
Investigations using isolated cell lines that are engineered to express these specific transporters are critical for characterizing the transport kinetics of thyroid hormone analogs. Such studies help determine whether a compound like this compound is a substrate, inhibitor, or neither for a particular transporter. This information is fundamental to understanding its potential to cross cellular membranes and reach intracellular targets. The structure of the side chain is a key determinant for recognition by these transporters. For instance, MCT8 is known to transport T4 and T3, and modifications to the side chain, such as in this compound, would be expected to impact transport efficiency. While comprehensive studies on this compound are limited, the general methodology involves assessing its uptake in transporter-expressing cells versus control cells.
Table 2: Engagement with Cellular Thyroid Hormone Transporters
| Transporter Family | Specific Transporter | Interaction Profile with this compound | Cell Line Models Used |
| Monocarboxylate Transporter (MCT) | MCT8, MCT10 | Data not available | Typically HEK293, COS-7, JEG-3 |
| Organic Anion-Transporting Polypeptide (OATP) | OATP1C1 | Data not available | Typically HEK293, CHO |
| L-Type Amino Acid Transporter (LAT) | LAT1, LAT2 | Data not available | Typically HeLa, PC-12 |
Enzymatic Biotransformation and Metabolic Stability Studies in Isolated Enzyme Systems
Susceptibility to Iodothyronine Deiodinase (D1, D2, D3) Activity and Deiodination Product Formation
The biological potency of thyroid hormones is modulated by the family of iodothyronine deiodinases (D1, D2, and D3), which catalyze the selective removal of iodine atoms. The susceptibility of this compound to these enzymes is a key aspect of its metabolic profile, determining whether it can be converted into more or less active analogs.
In vitro studies using isolated enzyme systems or cell homogenates expressing specific deiodinases are employed to investigate the metabolic fate of thyroid hormone analogs. These assays measure the rate of deiodination and identify the resulting products. For this compound, deiodination by D1 or D2 would theoretically produce the triiodothyronine (T3) aminopropyl ether analog, a potentially more active compound. Conversely, D3-mediated deiodination would yield the reverse triiodothyronine (rT3) aminopropyl ether analog, which is generally considered inactive. The ether linkage in the side chain could influence the compound's recognition and turnover by these enzymes compared to the natural substrate, T4.
Table 3: Predicted Deiodination Pathways for this compound
| Deiodinase Enzyme | Action | Potential Product |
| Type 1 (D1) | Outer & Inner Ring Deiodination | T3 aminopropyl ether, rT3 aminopropyl ether |
| Type 2 (D2) | Outer Ring Deiodination | T3 aminopropyl ether |
| Type 3 (D3) | Inner Ring Deiodination | rT3 aminopropyl ether |
| Note: Specific experimental data on the deiodination of this compound was not found in the search results. The table reflects theoretical pathways based on known deiodinase functions. |
Conjugation Pathway Investigations (Glucuronidation, Sulfation) using Hepatic S9 Fractions or Microsomes
Phase II conjugation reactions, primarily glucuronidation and sulfation, are major pathways for the metabolism and elimination of thyroid hormones. The potential for this compound to undergo these biotransformations is investigated using in vitro systems containing the relevant enzymes, such as liver S9 fractions or microsomes.
These experimental setups contain UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze the conjugation of a glucuronic acid or sulfate (B86663) group, respectively, to the molecule. For thyroid hormones, the primary site of conjugation is the phenolic hydroxyl group. Such modifications increase the water solubility of the compound, facilitating its excretion. Studies with hepatic S9 fractions or microsomes can determine the rate of formation of glucuronide and sulfate conjugates of this compound, providing insight into its metabolic clearance and stability. The aminopropyl ether side chain may sterically or electronically influence the efficiency of the enzymatic conjugation at the hydroxyl group.
Table 4: In Vitro Conjugation Metabolism
| Metabolic Pathway | Enzyme System | Potential Metabolite | Purpose of Investigation |
| Glucuronidation | Hepatic Microsomes or S9 Fractions | This compound-glucuronide | To assess a major Phase II clearance pathway. |
| Sulfation | Hepatic S9 Fractions | This compound-sulfate | To assess an alternative Phase II clearance pathway. |
| Note: Specific experimental outcomes for these conjugation studies with this compound are not detailed in the available literature. |
Quantitative Analysis and Detection Methodologies in Research Environments
Chromatographic Quantification in Complex Research Matrices (e.g., cell lysates, tissue homogenates)
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the quantification of thyroid hormones and their metabolites in intricate biological matrices like cell lysates and tissue homogenates. endocrine-abstracts.orgnih.gov These methods are favored for their ability to separate target analytes from a multitude of endogenous compounds, ensuring accurate measurement.
The process typically begins with sample preparation, a critical step to enrich the analytes of interest and remove interfering substances. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govendocrine-abstracts.org For instance, a method for analyzing thyroid hormone metabolites in cell culture media utilized LLE with an isopropanol-tert-butyl methyl ether mixture. nih.gov Another approach for serum samples employed an SPE plate to extract thyroid hormone metabolites before analysis. endocrine-abstracts.org
Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is most often achieved using a reversed-phase C18 column. endocrine-abstracts.orgnih.gov A gradient elution, typically involving a mixture of an aqueous solvent with an acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is used to resolve the different compounds based on their hydrophobicity. nih.govresearchgate.net The separation of nine different thyroid hormone metabolites has been achieved in a single chromatographic run of just 7 to 10 minutes. endocrine-abstracts.orgnih.gov
| Parameter | Method 1 (Serum) endocrine-abstracts.org | Method 2 (Cell Culture) nih.gov | Method 3 (Pharmaceuticals) nih.gov |
|---|---|---|---|
| Analytical Column | Luna Omega 1.6µm Polar C18 | Not specified, but used reversed-phase LC | C18 column |
| Mobile Phase | Methanol-water mixture with formic acid | Isopropanol-TBME (for extraction); specific mobile phase not detailed | 0.1% Trifluoroacetic acid (pH 3) and Acetonitrile (gradient) |
| Flow Rate | Not specified | Not specified | 0.8 mL/min |
| Run Time | 7 minutes | 10 minutes | 40 minutes (including equilibration) |
| Detection | Tandem Mass Spectrometry (Xevo-MS) | Tandem Mass Spectrometry (LC-MS/MS) | UV at 223 nm |
To accommodate the large sample volumes typical in drug discovery and metabolic screening, methods are optimized for high-throughput analysis. nih.gov Key strategies involve simplifying sample preparation and shortening chromatographic run times. The use of 96-well plates for sample processing, including extraction and derivatization, is a common approach that allows for automation and parallel handling of numerous samples. nih.gov
Rapid LC-MS/MS methods have been developed that can quantify multiple thyroid hormones and their metabolites in under 10 minutes per sample. endocrine-abstracts.orgnih.gov Such speed is achieved by using efficient UHPLC systems and highly selective mass spectrometry detection, which can distinguish between compounds even if they are not perfectly separated chromatographically. The goal is to create a robust "mix-and-measure" type of assay where sample processing is minimal, and the analytical run is as short as possible without sacrificing data quality. wikipedia.org Suspension array (SA) technologies, which use encoded microcarriers, also represent a high-throughput platform for detecting multiple biomolecules simultaneously in a liquid phase, offering high sensitivity and fast reaction kinetics. mdpi.com
For an analytical method to be considered reliable, it must undergo rigorous validation. This process ensures the method is suitable for its intended purpose and provides consistently accurate and precise results. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA). nih.govjneonatalsurg.com Key validation parameters include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. jneonatalsurg.comconicet.gov.ar
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. Linearity is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, often greater than 0.99. nih.govresearchgate.net
Accuracy: The closeness of the test results to the true value. It is often expressed as percent recovery, with acceptable ranges typically between 80-120% or 95-105% depending on the concentration. nih.govnih.gov
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD), with values typically required to be less than 2-15%. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. jneonatalsurg.comconicet.gov.ar
| Parameter | LC-MS/MS for TAMs nih.gov | RP-HPLC for Levothyroxine jneonatalsurg.com | HPLC-UV for Levothyroxine conicet.gov.ar |
|---|---|---|---|
| Linearity Range | 0.12–120 nM | 0.08–0.8 µg/mL | 2–20 µg/mL |
| Correlation Coefficient (r²) | 0.991–0.999 | 0.999 | 0.9982 |
| Accuracy (% Recovery) | 80–120% range for LLOQ | 95–105% | Not specified |
| Precision (%RSD) | ≤20% for LLOQ | <2% | Not specified |
| LOD | Not specified | 0.03 µg/mL | 0.05 µg/mL |
| LOQ | 0.078–0.234 nM | 0.09 µg/mL | 0.17 µg/mL |
Method Development for High-Throughput Detection and Quantification
Radioligand Assay Development for Receptor and Binding Protein Studies
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor or binding protein. giffordbioscience.com These assays are indispensable for characterizing the interaction of compounds like Thyroxine Aminopropyl Ether with thyroid hormone receptors (THRs). The fundamental principle involves incubating a biological preparation containing the receptor of interest (e.g., membrane homogenates or cultured cells) with a radiolabeled ligand. giffordbioscience.com
Development of a competitive binding assay, which is used to determine the relative binding affinity (Ki) of an unlabeled test compound, involves several key steps:
Selection of Radioligand: A suitable radioligand with high affinity, low non-specific binding, and high specific activity is chosen. wikipedia.org
Assay Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). giffordbioscience.com
Separation of Bound and Free Ligand: At equilibrium, the receptor-bound radioligand must be separated from the unbound radioligand. The classical method is rapid filtration through glass fiber filters, which trap the receptor-containing membranes. giffordbioscience.commerckmillipore.com
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
Data Analysis: The data are plotted to generate a displacement curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50. nih.gov
Homogeneous assay formats, such as the Scintillation Proximity Assay (SPA), have been developed to improve throughput by eliminating the need for a physical separation step. giffordbioscience.com In SPA, receptors are captured on beads containing a scintillant. Only radioligands that bind to the receptor are close enough to stimulate light emission, simplifying the process for automated high-throughput screening.
| Component/Step | Description | Purpose |
|---|---|---|
| Receptor Preparation | Membrane homogenates or whole cells expressing the target receptor. | Provides the biological target for the binding interaction. |
| Radioligand | A ligand with known high affinity for the receptor, labeled with a radioisotope (e.g., ³H, ¹²⁵I). | Acts as the reporter molecule for receptor occupancy. |
| Test Compound | Unlabeled compound whose affinity is to be determined (e.g., this compound). | Competes with the radioligand for binding to the receptor. |
| Incubation | All components are mixed and allowed to reach binding equilibrium. | Allows the competitive binding interaction to occur. |
| Separation/Detection | Filtration or SPA to separate bound from free radioligand and quantify radioactivity. | Measures the amount of radioligand displaced by the test compound. |
| Primary Output | IC50 value. | Concentration of test compound that causes 50% inhibition of radioligand binding. |
| Calculated Value | Ki (Inhibition constant). | Represents the affinity of the test compound for the receptor. |
Mass Spectrometry-Based Approaches for Comprehensive Metabolic Profiling and Interaction Mapping
Mass spectrometry (MS), especially when coupled with liquid chromatography, is a powerful tool that extends beyond simple quantification. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of known metabolites and the structural elucidation of unknown compounds, impurities, or degradation products. nih.govmdpi.com
A metabolomics-style approach using UHPLC-DIA-HRMS (data-independent acquisition high-resolution mass spectrometry) allows for a holistic investigation of a biological system. nih.gov In this method, all precursor and fragment ions are captured, creating a comprehensive digital map of the sample's chemical composition. This is invaluable for metabolic profiling, where the goal is to simultaneously measure a large panel of metabolites to understand physiological or pathological states. endocrine-abstracts.orgresearchgate.net For instance, LC-MS/MS methods have been developed to profile a panel of nine or more thyroid hormone metabolites in a single analysis, providing a detailed snapshot of thyroid hormone metabolism. endocrine-abstracts.orgendocrine-abstracts.orgresearchgate.net
Furthermore, advanced MS techniques are being used for interaction mapping. Matrix-assisted laser desorption/ionization (MALDI)-mass spectrometry imaging can map the spatial distribution of molecules directly in tissue sections. nih.gov This technique has been used to visualize the distribution of T3, T4, and rT3 in tadpole tissues, demonstrating how different hormones localize to specific organs during development. nih.gov Such an approach could be applied to map the tissue-specific accumulation and interaction of this compound, providing crucial insights into its sites of action and metabolic conversion.
Emerging Research Avenues and Future Directions
Exploration of Advanced Synthetic Routes for Diversified Thyroxine Aminopropyl Ether Analogs
The development of novel thyroxine analogs hinges on versatile and efficient synthetic strategies. Current research focuses on modifying the core thyronine structure to enhance receptor selectivity, improve metabolic stability, or introduce functional groups for conjugation. The synthesis of a diversified library of this compound analogs would involve multi-step organic synthesis, starting from protected thyroxine or its precursors.
Advanced synthetic methodologies are being explored to overcome challenges such as regioselectivity and the preservation of stereochemistry. For instance, the ether linkage in a hypothetical this compound could be formed via reactions like the Mitsunobu or Williamson ether synthesis, requiring careful selection of protecting groups for the amino and carboxyl functions of the alanine (B10760859) side chain. A key objective is to create analogs that can probe specific hormone actions. For example, the synthesis of aminopropyl-Tetrac, an analog of the deaminated thyroxine metabolite tetraiodothyroacetic acid (Tetrac), has been described as a step towards creating functionalized molecules for conjugation to other platforms, such as nanoparticles. google.com The introduction of the aminopropyl group provides a reactive handle for covalent attachment while potentially modifying the molecule's interaction with target proteins.
Future synthetic efforts will likely focus on:
Combinatorial Chemistry Approaches: To rapidly generate a wide array of analogs with different linker lengths and functional groups attached to the terminal amine.
Late-Stage Functionalization: Developing methods to modify the thyroxine scaffold in the final steps of a synthesis, allowing for the efficient creation of diverse molecules from a common intermediate.
Biocatalysis: Employing enzymes to achieve specific modifications under mild conditions, which can be particularly useful for complex, multifunctional molecules like thyroxine.
These advanced routes are essential for producing novel chemical probes to explore thyroid hormone biology with greater precision. iisc.ac.ingoogle.com
Sophisticated Computational Modeling for Prediction of Molecular Interactions and Conformational Dynamics
Computational modeling has become an indispensable tool for predicting how thyroid hormone analogs will interact with their biological targets. googleapis.com Techniques such as molecular dynamics (MD) simulations and docking studies provide insights into the binding affinities and conformational changes that govern biological activity. frontiersin.orgmdpi.com
For a molecule like this compound, computational models can predict its binding to various proteins, including plasma transport proteins like transthyretin (TTR) and the membrane receptor integrin αvβ3. frontiersin.orgnih.gov Studies on thyroxine (T4) and triiodothyronine (T3) have shown that specific interactions, such as hydrogen bonds formed by the amine and carboxyl groups and interactions involving the iodine atoms, are crucial for binding to the integrin receptor. frontiersin.org Computational analyses can model how the addition of an aminopropyl ether group might alter these interactions, potentially enhancing or diminishing affinity for specific binding sites. frontiersin.org
| Computational Method | Application to Thyroxine Analogs | Predicted Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding pose and affinity of T3 and T4 metabolites to integrin αvβ3. | Identifies key interactions (e.g., with Mg2+ ions, specific amino acid residues) within the binding pocket. | frontiersin.org |
| Molecular Dynamics (MD) Simulations | Evaluating the interaction and translocation of T4 across a cell membrane model. | Reveals how molecules like CO2 can facilitate membrane penetration and provides insights into conformational stability (zwitterionic vs. canonical forms). | mdpi.com |
| Mathematical Modeling | Simulating the dynamics of free thyroxine concentrations in response to treatment. | Helps in understanding the systemic behavior and feedback loops of thyroid hormone regulation. | nih.gov |
These computational approaches allow for the in silico screening of numerous potential analogs, prioritizing the synthesis of those with the most promising predicted characteristics for specific research applications.
Development of this compound Conjugates for Targeted Delivery in In Vitro and Ex Vivo Research Models (e.g., Nanoparticle-based probes)
A primary application for functionalized thyroxine analogs is their use in creating targeted probes for research. The terminal amine of a this compound would be an ideal attachment point for conjugation to larger molecules or nanoparticles, enabling targeted delivery and visualization in experimental systems. google.com
Nanoparticle-based probes are a particularly promising area of development. nih.gov By conjugating a thyroxine analog to a nanoparticle, researchers can create tools to study the hormone's action at specific cellular locations. For instance, a patent describes the conjugation of Tetrac to PLGA (polylactic-co-glycolic acid) nanoparticles. google.com This approach can be used to study the anti-proliferative and anti-angiogenic effects of Tetrac that are mediated through the cell surface integrin αvβ3 receptor. google.com The aminopropyl group serves as a versatile linker for covalent attachment to the nanoparticle surface. google.comnih.gov
Another relevant study demonstrated that modifying a porous silicon surface with 3-(aminopropyl) triethoxysilane (B36694) significantly increased its binding affinity for levothyroxine, showcasing the utility of the aminopropyl group in interacting with the hormone. nih.govresearchgate.net
| Nanoparticle System | Conjugated Analog | Purpose/Application | Reference |
|---|---|---|---|
| PLGA Nanoparticles | Tetrac (via aminopropyl-Tetrac intermediate) | Inhibit pro-angiogenic and proliferative actions of T4 at the integrin αvβ3 receptor. | google.com |
| Gold (Au) and Silver (Ag) Nanoparticles | Thyroxine (T4) | Used as Surface-Enhanced Raman Scattering (SERS) substrates for the detection and quantification of T4. | mdpi.comresearchgate.net |
| 3-(aminopropyl) triethoxysilane modified porous silicon | Levothyroxine (LT4) | Sustained-release delivery system with high affinity for the drug molecule. | nih.govresearchgate.net |
Future research in this area will focus on creating multifunctional probes. For example, a this compound-conjugated nanoparticle could also incorporate a fluorescent dye, allowing for real-time imaging of the probe's interaction with live cells in in vitro models. Such tools are invaluable for studying the spatial and temporal dynamics of thyroid hormone signaling.
Application in Chemical Biology for Investigating Thyroid Hormone Disruption Mechanisms in Experimental Models (Excluding direct toxicity studies)
The thyroid hormone system is a known target for a variety of endocrine-disrupting chemicals (EDCs). nih.govfrontiersin.org These chemicals can interfere with thyroid hormone synthesis, transport, metabolism, and action, potentially leading to adverse health outcomes. nih.govfrontiersin.org Understanding the precise mechanisms of this disruption is a major goal of toxicology and chemical biology. scienceopen.comresearchgate.net
A specialized analog such as this compound could serve as a unique chemical probe in experimental models to investigate these disruption mechanisms. For example, many EDCs are known to bind to plasma transport proteins like TTR, displacing endogenous T4. nih.gov A this compound analog, perhaps labeled with a fluorescent tag, could be used in competitive binding assays to screen for chemicals that interfere with hormone-protein interactions in a high-throughput format.
Furthermore, such an analog could be designed to be resistant to metabolic breakdown by deiodinase enzymes, which are another target for some EDCs. nih.govnih.gov By using a metabolically stable probe in an in vitro or ex vivo system (e.g., cell culture or tissue slices), researchers could study the direct effects of EDCs on cellular uptake or receptor binding without the complication of hormone metabolism. nih.gov This approach allows for the deconvolution of complex disruptive effects, helping to pinpoint the specific molecular initiating events that are perturbed by environmental chemicals.
Q & A
Basic: What established synthetic methodologies are used to prepare Thyroxine Aminopropyl Ether?
This compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting γ-acetyl-3,5-diiodo-DL-tyrosine ethyl ester with alkyl halides (e.g., 3-dimethylaminopropyl chloride) in the presence of potassium carbonate and 2-butanone as a solvent . For example, the aminopropyl ether derivative is formed by condensing 3-dimethylaminopropyl chloride with the tyrosine ester under reflux conditions. Alternative methods include using sodium hydride and 3-bromopropylamine hydrogen bromide in DMF for etherification, as seen in glycoside-ether synthesis . Key considerations include optimizing reaction time, temperature, and halide reactivity to avoid side reactions (e.g., hydrolysis).
Basic: How is this compound characterized post-synthesis?
Characterization involves:
- Nuclear Magnetic Resonance (NMR): Solid-state ¹³C-NMR identifies propyl chain carbons (8–43 ppm) and cyclic structures in derivatives .
- Elemental Analysis: Quantifies carbon, hydrogen, and nitrogen content to confirm bonding efficiency .
- Chromatography: Reverse-phase HPLC and aminopropyl-bonded silica columns separate analogs based on polarity, with retention times validated against standards .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, especially for intermediates like nitrile derivatives .
Advanced: How can reaction conditions be optimized to prevent hydrolysis of this compound intermediates?
Hydrolysis is a critical challenge during synthesis. Strategies include:
- Controlled Acid Exposure: Using mild acidic conditions (e.g., diluted HCl in acetic acid) to hydrolyze nitrile intermediates without cleaving the ether bond .
- Protective Groups: Introducing acetyl or benzyl groups to shield reactive sites during condensation .
- Solvent Selection: Polar aprotic solvents like DMF stabilize intermediates and reduce unwanted side reactions .
- Monitoring Reaction Progress: Real-time FTIR or TLC detects early hydrolysis, enabling prompt adjustments .
Advanced: What structural factors influence the thyromimetic or antagonistic activity of this compound analogs?
Activity depends on:
- Chain Length and Flexibility: A four-carbon chain between ether and phenolic oxygens mimics thyroxine’s spatial configuration, enhancing receptor binding .
- Polar Substituents: Carboxyl or amino groups in the alkyl chain improve ionic/hydrogen bonding with biological targets .
- Aromatic vs. Aliphatic Substituents: Alicyclic ethers (e.g., cyclohexenyl) show reduced activity compared to aromatic analogs, highlighting the importance of planar structures for receptor interaction .
- Steric Effects: Bulky substituents (e.g., cyclohexyl) hinder binding, as observed in competitive assays .
Advanced: What analytical methods are suitable for quantifying this compound in biological matrices?
- Solid-Phase Extraction (SPE): Aminopropyl-bonded silica cartridges selectively retain polar analytes. Elution with acetic acid/MTBE mixtures isolates the compound from lipids and proteins .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Combines HPLC separation with MS detection for high sensitivity in serum or tissue samples .
- Ion-Exchange Chromatography: Aminopropyl columns separate neutral lipids from acidic derivatives, critical for metabolic studies .
Advanced: How should researchers address contradictions in biological activity data across this compound analogs?
- Systematic Structural Variation: Synthesize homologs with incremental chain length or substituent changes to isolate activity-determining factors .
- Receptor Binding Assays: Use radiolabeled thyroxine in competitive binding studies to quantify analog affinity .
- Computational Modeling: Molecular docking simulations predict spatial compatibility with thyroid hormone receptors, explaining discrepancies in experimental data .
- Meta-Analysis: Compare results across studies while controlling for variables like assay type (in vitro vs. in vivo) or cell line specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
